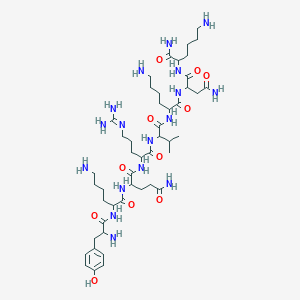
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptides are short chains of amino acids linked by peptide bonds. They are essentially smaller versions of proteins and can have a wide range of functions in the body depending on their amino acid sequence .
Synthesis Analysis
Peptides are typically synthesized using a technique called solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a growing chain, which is attached to insoluble beads in a reaction vessel .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the formation or breakage of peptide bonds. These reactions can be used to modify the peptide, for example by adding functional groups or labels .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be predicted based on its amino acid sequence. These properties can affect how the peptide behaves in the body .科学的研究の応用
Histocompatibility Antigens Research
The research on murine major histocompatibility complex alloantigens includes sequence analysis, which contributes to our understanding of histocompatibility antigens encoded by the H-2D locus. The amino acid sequence analysis reveals insights into the structure and function of these antigens, playing a crucial role in immunological research (Maloy et al., 1981).
Growth Hormone-Releasing Factors
The isolation and structural analysis of growth hormone-releasing factors from various sources like human tumors and animal hypothalamus have been significant. These studies elucidate the primary structure of peptides with growth hormone-releasing activity, contributing to endocrinology and potential therapeutic applications (Guillemin et al., 1982).
Neuropeptide Research
The isolation of neuropeptides that stimulate adenylate cyclase in rat anterior pituitary cell cultures is another area of research. The sequencing of such peptides contributes to our understanding of their role in regulating the release of various hormones, impacting the fields of neurobiology and pharmacology (Miyata et al., 1989).
Protein Folding and β-Hairpin Structure
Studies on the formation of β-hairpins in peptides explore the role of specific amino acid sequences in stabilizing protein structures. This research has implications for understanding protein folding mechanisms and designing synthetic peptides with desired structural properties (Nowick & Brower, 2003).
DNA-Binding Proteins
The sequencing of DNA-binding proteins, such as the histone-like protein from Thermoplasma acidophilum, reveals insights into the relationship between sequence and function in these crucial components of genetic regulation. This research contributes to our understanding of genetic expression and regulation mechanisms (Delange et al., 1981).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDMBVNVOBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83N17O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







